1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate is a complex organic compound characterized by multiple chlorine atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate typically involves multi-step organic reactions. The process often starts with the chlorination of specific aromatic compounds, followed by the introduction of carbamate groups under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and carbamation processes. These methods are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce carbonyl groups.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly chlorinated or oxygenated compounds, while reduction could produce less chlorinated derivatives.
Scientific Research Applications
1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its insecticidal properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide.
Chlorpyrifos: An organophosphate pesticide.
Uniqueness
1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate is unique due to its specific combination of functional groups and chlorine atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H10Cl7NO3 |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
[1,1,1-trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl] N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C17H10Cl7NO3/c18-8-1-3-10(12(20)5-8)14(26)7-15(17(22,23)24)28-16(27)25-9-2-4-11(19)13(21)6-9/h1-6,15H,7H2,(H,25,27) |
InChI Key |
BMMHXDVBSJNNKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OC(CC(=O)C2=C(C=C(C=C2)Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.